molecular formula C3H5N5 B372447 6-Methyl-1,2,4,5-tetrazin-3-amine

6-Methyl-1,2,4,5-tetrazin-3-amine

Cat. No.: B372447
M. Wt: 111.11g/mol
InChI Key: FUKPCBSHGNHMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C₃H₅N₅. It is a member of the tetrazine family, which is known for its unique nitrogen-rich structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,4,5-tetrazin-3-amine can be achieved through several methods. One common approach involves the Sonogashira-type cross-coupling reaction. This method utilizes 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes as starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine.

Scientific Research Applications

6-Methyl-1,2,4,5-tetrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. In bioorthogonal chemistry, it participates in inverse electron demand Diels-Alder (iEDDA) reactions, which are highly specific and efficient. These reactions enable the labeling of biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,4,5-tetrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions, such as bioorthogonal labeling .

Properties

Molecular Formula

C3H5N5

Molecular Weight

111.11g/mol

IUPAC Name

6-methyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C3H5N5/c1-2-5-7-3(4)8-6-2/h1H3,(H2,4,7,8)

InChI Key

FUKPCBSHGNHMJC-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)N

Canonical SMILES

CC1=NN=C(N=N1)N

Origin of Product

United States

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